
lithium;N-methyl-N-(propan-2-ylideneamino)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;N-methyl-N-(propan-2-ylideneamino)methanamine is a compound that belongs to the class of amines. Amines are organic compounds derived from ammonia by replacement of one or more hydrogen atoms with alkyl or aryl groups. This particular compound features a lithium ion coordinated with an amine structure, making it unique in its properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;N-methyl-N-(propan-2-ylideneamino)methanamine typically involves the reaction of lithium amide with N-methyl-N-(propan-2-ylideneamino)methanamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of lithium amide. The reaction is typically performed in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. The reaction mixture is typically purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;N-methyl-N-(propan-2-ylideneamino)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated products, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Lithium;N-methyl-N-(propan-2-ylideneamino)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of lithium;N-methyl-N-(propan-2-ylideneamino)methanamine involves its interaction with molecular targets and pathways within cells. The compound can modulate neurotransmitter activity, influence signal transduction pathways, and affect gene expression. These actions contribute to its potential therapeutic effects, particularly in the stabilization of neuronal activity and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-N-(propan-2-ylideneamino)methanamine: This compound lacks the lithium ion but shares a similar amine structure.
Lithium amide: A simpler lithium-containing compound used in various chemical reactions.
N,N-dimethyl-2-propanamine: Another amine with a similar structure but different substituents.
Uniqueness
Lithium;N-methyl-N-(propan-2-ylideneamino)methanamine is unique due to the presence of the lithium ion, which imparts distinct chemical and biological properties. The lithium ion can enhance the compound’s stability and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
114318-37-5 |
|---|---|
Molekularformel |
C5H11LiN2 |
Molekulargewicht |
106.1 g/mol |
IUPAC-Name |
lithium;N-methyl-N-(propan-2-ylideneamino)methanamine |
InChI |
InChI=1S/C5H11N2.Li/c1-5(2)6-7(3)4;/h1H2,2-4H3;/q-1;+1 |
InChI-Schlüssel |
SCVAAPJZGUCWOF-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC(=NN(C)C)[CH2-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


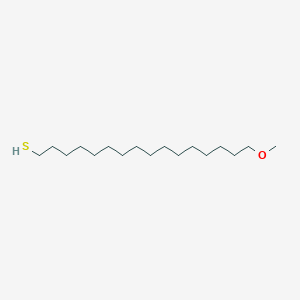
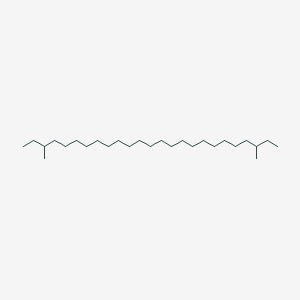
![Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane](/img/structure/B14291533.png)

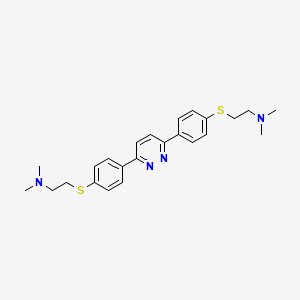
![6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one](/img/structure/B14291546.png)
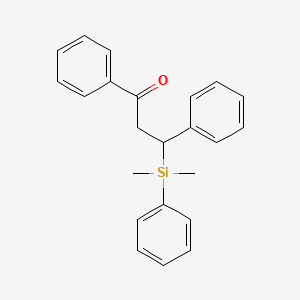
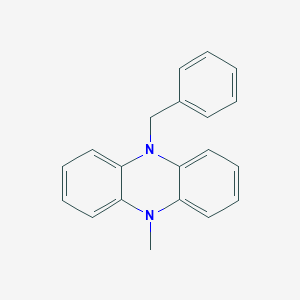
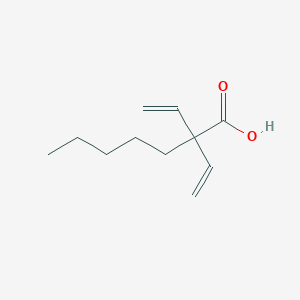
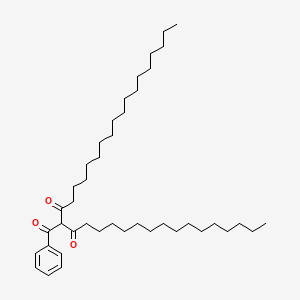
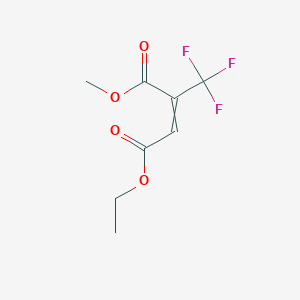
![2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane](/img/structure/B14291585.png)
![Benzene, 1,1'-[(1-iodoethylidene)bis(sulfonyl)]bis-](/img/structure/B14291604.png)
![8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B14291605.png)
